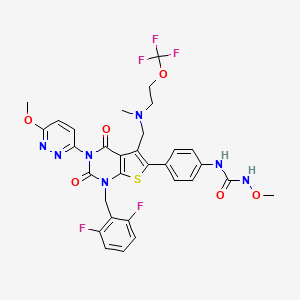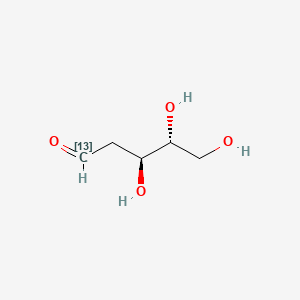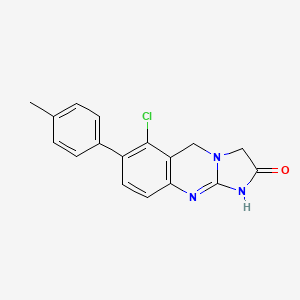
Antitumor agent-100
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-100 is an orally available apoptosis inducer and molecular gel targeting phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12). This compound exhibits significant antitumor activity by binding to the PDE3A enzyme pocket, recruiting and stabilizing SLFN12, thereby preventing protein translation and leading to apoptosis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-100 involves a multi-step process. The key steps include the formation of the core structure followed by functional group modifications to enhance its biological activity. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound focuses on optimizing the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions and using environmentally friendly solvents and catalysts to minimize waste and reduce production costs .
化学反应分析
Types of Reactions: Antitumor agent-100 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups that enhance its biological activity and stability .
科学研究应用
Antitumor agent-100 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of apoptosis and protein translation inhibition.
Biology: Investigated for its role in inducing apoptosis in cancer cells and its potential as a therapeutic agent.
Medicine: Explored for its potential use in cancer therapy, particularly in targeting tumors that are resistant to conventional treatments.
Industry: Utilized in the development of new antitumor drugs and as a reference compound in drug discovery and development .
作用机制
Antitumor agent-100 exerts its effects by binding to the PDE3A enzyme pocket, which recruits and stabilizes SLFN12. This interaction prevents protein translation, leading to apoptosis in tumor cells. The molecular targets involved in this process include PDE3A and SLFN12, which play crucial roles in regulating cell survival and apoptosis .
相似化合物的比较
Paclitaxel: A well-known antitumor agent that inhibits cell division by stabilizing microtubules.
Cisplatin: A platinum-based drug that causes DNA crosslinking, leading to apoptosis.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to apoptosis
Uniqueness of Antitumor Agent-100: this compound is unique in its mechanism of action, specifically targeting PDE3A and SLFN12 to induce apoptosis. This targeted approach minimizes off-target effects and enhances its efficacy against resistant tumors .
属性
分子式 |
C17H14ClN3O |
|---|---|
分子量 |
311.8 g/mol |
IUPAC 名称 |
6-chloro-7-(4-methylphenyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one |
InChI |
InChI=1S/C17H14ClN3O/c1-10-2-4-11(5-3-10)12-6-7-14-13(16(12)18)8-21-9-15(22)20-17(21)19-14/h2-7H,8-9H2,1H3,(H,19,20,22) |
InChI 键 |
OJBNZYSCDMZWHD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(C3=C(C=C2)N=C4NC(=O)CN4C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


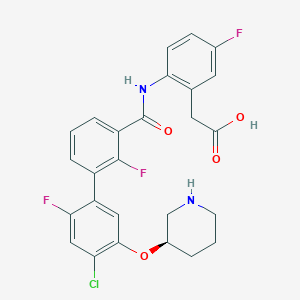
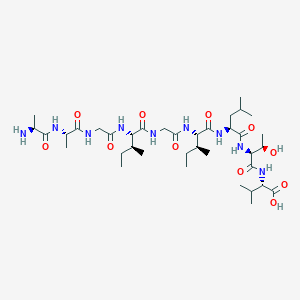
![4,6-diphenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12392555.png)
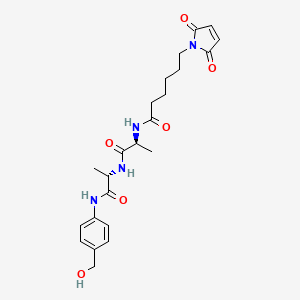
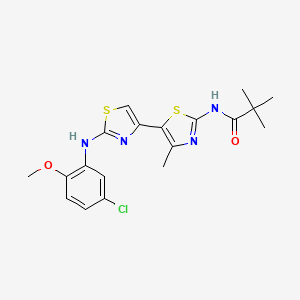
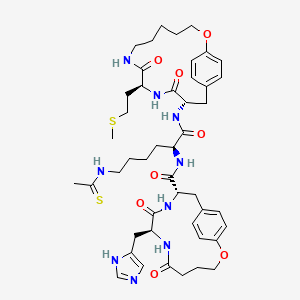
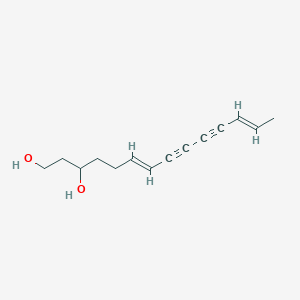

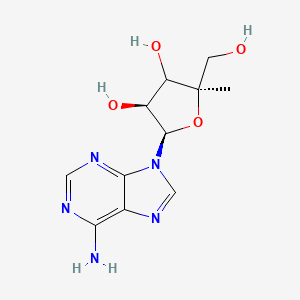
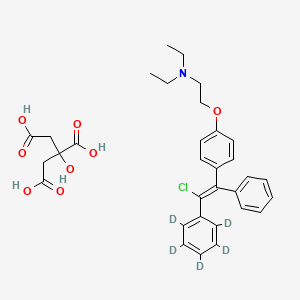
![N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B12392608.png)
